3-(3,4,5-Trimethoxyphenyl)propan-1-ol

Description

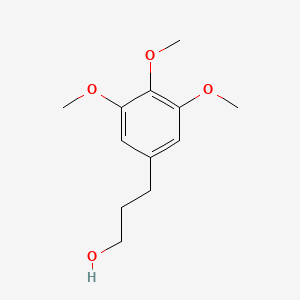

Structure

2D Structure

3D Structure

Properties

CAS No. |

53560-26-2 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C12H18O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

IBRWTCISGCXHQZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCCO |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCCO |

Origin of Product |

United States |

Historical Context and Significance of the Trimethoxyphenyl Moiety in Chemical Biology

The academic journey into the world of trimethoxyphenyl compounds is deeply rooted in the study of natural products. For centuries, extracts from various plants were used in traditional medicine, but it was the isolation and characterization of specific bioactive molecules that revolutionized pharmacology. Among these, compounds bearing the 3,4,5-trimethoxyphenyl group have consistently emerged as powerful agents with profound biological effects.

Two of the most prominent examples are colchicine (B1669291), isolated from the autumn crocus (Colchicum autumnale), and podophyllotoxin (B1678966), derived from the mayapple plant (Podophyllum species). mdpi.comnih.gov The history of podophyllotoxin, for instance, dates back to its first isolation in 1880. nih.gov These natural products, both featuring the characteristic trimethoxyphenyl ring, were found to be potent cytotoxic agents. mdpi.com Subsequent research revealed that their mechanism of action involved the disruption of microtubule dynamics, a critical process in cell division. researchgate.net This discovery was a watershed moment in cancer research, establishing tubulin as a viable therapeutic target and the trimethoxyphenyl moiety as a key pharmacophore for interacting with this protein. researchgate.net

The significance of the trimethoxyphenyl group extends beyond its role as a tubulin binder. The three methoxy (B1213986) groups on the phenyl ring are crucial for the molecule's bioactivity, influencing its conformation and electronic properties, which in turn govern its interaction with biological targets. researchgate.net This has made the trimethoxyphenyl moiety a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in compounds with diverse biological activities. The historical importance of natural products like colchicine and podophyllotoxin has thus laid the groundwork for the synthesis and evaluation of a vast array of new molecules containing the trimethoxyphenyl core. researchgate.netmdpi.com

Rationale and Scope of Current Academic Investigations

Established Synthetic Routes for this compound

The creation of this compound can be achieved through several established chemical pathways, often starting from commercially available precursors like 3,4,5-trimethoxybenzaldehyde.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide. wikipedia.org While not a direct method for synthesizing the target alcohol, it is fundamental to the synthesis of its key precursors, particularly the 3,4,5-trimethoxyphenyl moiety.

This synthesis typically involves an SN2 reaction where an alkoxide ion displaces a halide from an alkyl halide. wikipedia.orgbyjus.com In the context of this compound, the Williamson synthesis is often employed at an earlier stage to prepare the trimethoxy-substituted aromatic ring. For instance, a di-substituted phenol can be methylated to produce the desired trimethoxybenzene derivative, which then serves as the starting material for building the propanol (B110389) side chain. A common industrial precursor, 3,4,5-trimethoxybenzaldehyde, can be synthesized from vanillin, which involves a methylation step that can utilize principles related to the Williamson ether synthesis. mdma.ch

Table 1: Conceptual Application of Williamson Ether Synthesis in Precursor Formation

| Reactant 1 | Reactant 2 | Base | Product (Precursor) | Reaction Type |

|---|---|---|---|---|

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | Dimethyl sulfate | NaOH | 3,4,5-Trimethoxybenzaldehyde | O-Methylation |

Alternative Chemical Synthesis Pathways

Beyond precursor synthesis, direct construction of the this compound molecule relies on extending the side chain from a trimethoxy-substituted benzene (B151609) ring and reducing a functional group. A prominent strategy involves the use of 3,4,5-trimethoxybenzaldehyde as a starting point.

One common pathway is the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to form 3,4,5-trimethoxycinnamic acid. sciencemadness.org This intermediate possesses the complete carbon skeleton. Subsequent reduction of the carboxylic acid and the alkene double bond yields the target saturated alcohol. This multi-step reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Another approach involves the aldol condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate ketone, followed by further reactions. nih.govmdpi.com For example, condensation with acetone would yield an α,β-unsaturated ketone, which can then undergo catalytic hydrogenation to reduce both the ketone and the double bond, followed by reduction of the resulting saturated ketone to the alcohol.

Advanced Derivatization Strategies for Structural Modification

The functional groups of this compound, primarily the terminal hydroxyl group, offer sites for a variety of chemical transformations to create novel derivatives.

Oxidation Reactions of the Terminal Hydroxyl Group

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Partial Oxidation to Aldehyde: To achieve partial oxidation to 3-(3,4,5-trimethoxyphenyl)propanal, mild oxidizing agents are required. Reagents such as pyridinium chlorochromate (PCC) or methods like the Swern or Dess-Martin periodinane (DMP) oxidation are effective in stopping the oxidation at the aldehyde stage. chemistrysteps.commasterorganicchemistry.com It is crucial to control the reaction conditions to prevent over-oxidation. chemguide.co.uk

Full Oxidation to Carboxylic Acid: For complete oxidation to 3-(3,4,5-trimethoxyphenyl)propanoic acid, strong oxidizing agents are employed. Common reagents for this transformation include potassium permanganate (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) in sulfuric acid (Jones reagent). masterorganicchemistry.comresearchgate.netlibretexts.org These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.com

Table 2: Summary of Oxidation Reactions

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 3-(3,4,5-Trimethoxyphenyl)propanal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Carboxylic Acid |

Reduction Reactions of Related Precursors

The synthesis of this compound is fundamentally a reduction process from precursors containing more oxidized functional groups at the terminal position of the propyl chain.

Key precursors that can be reduced to the target alcohol include:

3,4,5-Trimethoxycinnamic acid and its esters: These unsaturated precursors require a reducing agent capable of reducing both the carboxylic acid (or ester) and the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is a powerful enough reagent to accomplish this transformation in a single step.

3-(3,4,5-Trimethoxyphenyl)propanoic acid and its esters: The reduction of these saturated carboxylic acids or esters directly yields the desired alcohol. LiAlH₄ is commonly used for the acid, while both LiAlH₄ and sodium borohydride (NaBH₄) (under specific conditions) can reduce the ester.

3-(3,4,5-Trimethoxyphenyl)propanal: The corresponding aldehyde can be readily reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Table 3: Reduction of Precursors to this compound

| Precursor | Reagent(s) | Product |

|---|---|---|

| 3,4,5-Trimethoxycinnamic acid | Lithium aluminum hydride (LiAlH₄) | This compound |

| Methyl 3-(3,4,5-trimethoxyphenyl)propanoate | Lithium aluminum hydride (LiAlH₄) | This compound |

Nucleophilic Substitution Reactions and Functional Group Interconversions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. libretexts.org This two-step process is a common strategy for the functionalization of this compound.

Conversion to a Better Leaving Group: The alcohol can be reacted with reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. Tosylates are excellent leaving groups. Similarly, methanesulfonyl chloride (MsCl) can be used to form a mesylate.

Nucleophilic Attack: The resulting tosylate or mesylate can then be readily displaced by a wide range of nucleophiles in an SN2 reaction. khanacademy.org This allows for the introduction of various functional groups, such as halides, azides, cyanides, and thiols.

Alternatively, direct conversion to alkyl halides can be achieved using specific reagents. For example, thionyl chloride (SOCl₂) can convert the primary alcohol to 3-chloro-1-(3,4,5-trimethoxyphenyl)propane, and phosphorus tribromide (PBr₃) can yield the corresponding alkyl bromide. csueastbay.edu These reactions also proceed via an SN2 mechanism for primary alcohols. csueastbay.edu

Table 4: Functional Group Interconversions

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product |

|---|---|---|---|---|

| This compound | 1. TsCl, Pyridine | 3-(3,4,5-Trimethoxyphenyl)propyl tosylate | NaCN | 4-(3,4,5-Trimethoxyphenyl)butanenitrile |

| This compound | SOCl₂ | - | - | 1-Chloro-3-(3,4,5-trimethoxyphenyl)propane |

Formation of Complex Conjugates and Supramolecular Architectures

The molecular structure of this compound, featuring both a hydrophilic alcohol group and a lipophilic trimethoxyphenyl moiety, makes it a candidate for forming complex conjugates and participating in supramolecular assemblies. These larger structures are formed through non-covalent interactions, leading to organized molecular systems with unique properties.

One area of interest is the formation of inclusion complexes, particularly with cyclodextrins. oatext.comnih.govresearchgate.netoatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.comoatext.com They can encapsulate guest molecules, like the trimethoxyphenyl portion of this compound, within their cavity. This encapsulation can enhance the solubility and stability of the guest molecule. nih.gov The formation of such host-guest complexes is driven by hydrophobic interactions between the non-polar guest and the cyclodextrin cavity. oatext.com

While direct studies on the complexation of this compound are not extensively documented, research on related trimethoxyphenyl compounds provides insights into their potential for forming supramolecular structures. For instance, the crystal structure of a triazole derivative bearing two 3,4,5-trimethoxyphenyl groups revealed the formation of a centrosymmetric dimer through N—H⋯O and O—H⋯N hydrogen bonds. uky.edu This demonstrates the capacity of the trimethoxyphenyl moiety to participate in hydrogen bonding networks, a key feature in the construction of supramolecular architectures.

Furthermore, the synthesis of various derivatives containing the 3,4,5-trimethoxyphenyl fragment highlights its role as a building block in constructing larger, bioactive molecules. nih.govmdpi.comrsc.orgmdpi.com These complex molecules can be considered conjugates where the this compound core is chemically modified to impart specific biological activities.

Enantioselective Synthesis and Stereochemical Control

The development of methods for the enantioselective synthesis of chiral alcohols is a crucial area of organic chemistry, particularly for the production of optically active compounds with specific biological functions. While this compound itself is achiral, the principles of enantioselective synthesis and stereochemical control are highly relevant for the synthesis of its chiral derivatives or analogs.

One common strategy for obtaining enantiomerically pure alcohols is through the asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral catalysts, such as those derived from amino alcohols in combination with borane complexes. Another approach involves the enzymatic resolution of a racemic alcohol. rsc.orgmdpi.com This technique utilizes lipases to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. rsc.org

The synthesis of chiral 3-aryl-1-propanols, a class of compounds to which this compound belongs, can be approached through various stereocontrolled methods. For instance, the Sharpless asymmetric dihydroxylation of a corresponding styrene derivative can produce an optically pure diol, which can then be further manipulated to yield the desired chiral propanol. docbrown.info This method allows for a high degree of stereochemical control.

Chiral resolution via the formation of diastereomeric salts is another widely used technique. wikipedia.org This involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org Subsequent removal of the resolving agent yields the individual enantiomers of the alcohol. The choice of the resolving agent and the crystallization conditions are critical for a successful separation. wikipedia.orgtcichemicals.com

While specific protocols for the enantioselective synthesis of derivatives of this compound are not extensively detailed in the available literature, the established methodologies for the synthesis of chiral 3-aryl-1-propanols provide a solid foundation for the development of such synthetic routes. rsc.orgmdpi.comdocbrown.info

Chromatographic and Spectroscopic Techniques for Structural Characterization

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. nih.govphenomenex.comresearchgate.net The choice of the stationary phase, such as C18 or Phenyl-Hexyl, and the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, are crucial for achieving optimal separation. phenomenex.com The pH of the mobile phase can also significantly influence the retention behavior of the analyte. phenomenex.com

For the separation of chiral derivatives, chiral column chromatography is the method of choice. wikipedia.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov

Interactive Data Table: General HPLC Conditions for Related Aryl Propanols

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water | Methanol/Water with 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) | Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | Ambient | 30 °C |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural characterization of this compound.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propyl chain. The chemical shifts and coupling patterns of these signals are key to confirming the structure.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. docbrown.info The chemical shifts of the carbon atoms in the aromatic ring, the methoxy groups, and the propyl chain provide further confirmation of the molecular structure. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | ~6.4 | ~105 |

| Methoxy OCH₃ (para) | ~3.8 | ~60 |

| Methoxy OCH₃ (meta) | ~3.8 | ~56 |

| Ar-CH₂- | ~2.6 | ~34 |

| -CH₂-CH₂OH | ~1.8 | ~32 |

| -CH₂-OH | ~3.6 | ~62 |

*Predicted values based on analogous structures. Actual values may vary.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In Electron Ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information. mdpi.comresearchgate.netresearchgate.netmdpi.com The molecular ion peak would correspond to the molecular weight of this compound. Characteristic fragments would likely arise from the cleavage of the propyl chain and the loss of methoxy groups. docbrown.info

Investigations into Antiproliferative and Anticancer Activities

Compounds featuring the 3,4,5-trimethoxyphenyl group have been a focal point of anticancer research due to their ability to interfere with multiple cellular processes essential for tumor growth and survival. nih.govmdpi.com The strategic placement of three methoxy groups on the phenyl ring is considered a crucial element for their cytotoxic potential. nih.gov

Modulation of Cell Cycle Progression

A primary mechanism by which 3,4,5-trimethoxyphenyl analogues exert their anticancer effects is by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at the G2/M phase. nih.govmdpi.com This arrest prevents cancer cells from entering mitosis, thereby inhibiting proliferation.

For instance, a novel 1,3-diarylpropane compound containing the 3,4,5-trimethoxyphenyl group was shown to induce G2/M phase arrest in human hepatoma HepG2 cells. nih.gov This effect was directly linked to the compound's ability to depolymerize microtubules. nih.gov Similarly, a chalcone-triazole hybrid molecule, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, also caused a significant accumulation of MCF-7 breast cancer cells in the G2/M phase. mdpi.com Further studies on other chalcone (B49325) hybrids have demonstrated cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cell lines. waocp.orgwaocp.org

Table 1: Effects of 3,4,5-Trimethoxyphenyl Analogues on Cell Cycle Progression

| Compound Type | Cell Line(s) | Observed Effect |

|---|---|---|

| 1,3-Diarylpropane Analogue | HepG2 (Human Hepatoma) | G2/M Phase Arrest nih.gov |

| Chalcone-Triazole Hybrid | MCF-7 (Breast Cancer) | G2/M Phase Arrest mdpi.com |

| Ciprofloxacin (B1669076) Chalcone Hybrid | HepG2, MCF-7 | G2/M Phase Arrest waocp.orgwaocp.org |

| 3,3',5,5'-tetramethoxybiphenyl-4,4'diol | A549 (Non-small cell lung cancer) | G2/M Phase Arrest nih.gov |

Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis)

Beyond halting cell proliferation, these compounds are potent inducers of programmed cell death, primarily through apoptosis. waocp.orgnih.gov The apoptotic process can be initiated through various signaling cascades, including both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Research has shown that a 1,3-diarylpropane derivative induces caspase-dependent apoptosis in HepG2 cells. nih.gov This process involved the upregulation of death receptors DR4 and DR5, an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c from the mitochondria. nih.gov Similarly, other synthetic analogues have been found to induce apoptotic-like cell death with mitochondrial involvement in Jurkat cells, a T-cell acute lymphoblastic leukemia line. nih.gov Chalcone derivatives containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group have also been shown to induce apoptosis and activate caspase-3 in human HL-60 cells. nih.gov

Table 2: Apoptosis Induction by 3,4,5-Trimethoxyphenyl Analogues

| Compound Type | Cell Line(s) | Key Apoptotic Markers/Pathways |

|---|---|---|

| 1,3-Diarylpropane Analogue | HepG2 | Upregulation of DR4, DR5, Bax; Downregulation of Bcl-2; Caspase activation nih.gov |

| Synthetic 3,4,5-trimethoxyphenyl analogues | Jurkat | Mitochondrial involvement nih.gov |

| Chalcone Analogue | HL-60 (Leukemia) | Caspase-3 activation nih.gov |

| Chalcone-Triazole Hybrid | MCF-7 | Induction of apoptosis mdpi.com |

| Ciprofloxacin Chalcone Hybrid | HepG2, MCF-7 | Pre-G1 apoptosis, p53 upregulation waocp.orgwaocp.org |

Targeting Microtubule Dynamics and Tubulin Polymerization

The cytoskeleton, particularly the microtubule network, is a critical target for many anticancer agents. daneshyari.com The 3,4,5-trimethoxyphenyl fragment is a well-established feature of many natural antitubulin agents, such as combretastatin. daneshyari.com Compounds incorporating this moiety can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Studies have demonstrated that certain 1,3-diarylpropanes possess microtubule-depolymerizing ability, which is the direct cause of the observed G2/M phase arrest. nih.gov More specifically, hybrid molecules have been designed to target the colchicine binding site of tubulin. mdpi.com Computational docking studies have predicted favorable binding conformations for these compounds within this site, and immunofluorescence studies have confirmed their ability to disrupt the microtubule network in cancer cells. mdpi.com A variety of compounds, including 1,2,4-triazoles, have been synthesized with the 3,4,5-trimethoxyphenyl moiety to act as antimicrotubule agents, effectively inhibiting tubulin polymerization. researchgate.net

Inhibition of Specific Oncogenic Kinases

Targeting specific kinases that drive cancer cell proliferation and survival is a cornerstone of modern cancer therapy. Research has revealed that compounds with a 3,4,5-trimethoxyphenyl group can inhibit key oncogenic kinases.

Chalcones bearing this motif have been identified as a novel class of compounds that can selectively inhibit oncogenic K-Ras signaling. nih.gov These compounds were found to mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signal output and inhibiting the growth of K-Ras-driven human cancer cells. nih.gov Other, more complex molecules incorporating a pyrazolopyrimidine core have demonstrated potent, dual inhibition of both tyrosine kinases (like VEGFR2) and phosphatidylinositol 3-kinases (PI3-Ks), which are critical drivers in many cancers. escholarship.org One such compound, PP121, was shown to inhibit Ret oncogenic kinase autophosphorylation in thyroid carcinoma cells. escholarship.org

Reversal of Multidrug Resistance Phenotypes

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. nih.govtechscience.cn Compounds containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group have shown potent MDR reversal properties. nih.gov

One study found that a specific cyclopentanone (B42830) derivative was 31 times more potent than the known MDR modulator verapamil (B1683045) in reversing resistance. nih.gov The mechanism for this activity is believed to involve the inhibition of the P-gp efflux pump's function. nih.gov By blocking these pumps, the compounds increase the intracellular accumulation of chemotherapeutic agents, thereby re-sensitizing the resistant cancer cells to treatment. nih.gov

Antimicrobial and Antiparasitic Effects

In addition to their anticancer properties, molecules with the 3,4,5-trimethoxyphenyl structure have demonstrated promising activity against a range of pathogens, including bacteria and parasites. ontosight.ai

Derivatives such as 3-(3,4,5-trimethoxyphenyl) propanoic acid, isolated from Piper tuberculatum, have shown dose-dependent leishmanicidal activity against Leishmania amazonensis promastigotes, with a calculated IC50 of 145 µg/mL. researchgate.net In the field of antimalarial research, a propan-1-one derivative demonstrated activity against both the W2 strain of Plasmodium falciparum (IC50 of 24.4 µM) and circulating patient-isolated strains of P. vivax and P. falciparum. scielo.br

Furthermore, piplartine-inspired esters containing the trimethoxycinnamates structure have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com One furan-2-ylmethyl acrylate (B77674) analogue showed good activity against both epimastigote (IC50 = 28.21 µM) and trypomastigote (IC50 = 47.02 µM) forms of the parasite, with a mechanism involving the induction of oxidative stress and mitochondrial damage. mdpi.com Studies on homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones have also reported antimicrobial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Table 3: Antimicrobial and Antiparasitic Activity of 3,4,5-Trimethoxyphenyl Analogues

| Compound Type | Target Organism | Activity (IC50) |

|---|---|---|

| 3-(3,4,5-trimethoxyphenyl) propanoic acid | Leishmania amazonensis | 145 µg/mL researchgate.net |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | Plasmodium falciparum (W2 strain) | 24.4 µM scielo.br |

| Plasmodium vivax (circulating strain) | Median = 38.7 µM scielo.br | |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypanosoma cruzi (epimastigote) | 28.21 µM mdpi.com |

| Trypanosoma cruzi (trypomastigote) | 47.02 µM mdpi.com |

Antibacterial Spectrum and Efficacy

Currently, there is a lack of specific data in peer-reviewed scientific literature detailing the antibacterial spectrum and efficacy of this compound. While antimicrobial properties have been ascribed to a wide range of phenylpropanoids and their derivatives, dedicated studies to define the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this particular propanol against various bacterial strains have not been reported.

Antifungal Activities

Similar to its antibacterial profile, the antifungal activities of this compound have not been specifically documented in available scientific research. Investigations into the fungicidal or fungistatic properties of this compound against clinically relevant yeasts and molds are not present in the current body of literature.

Antiprotozoal Efficacy (e.g., Trypanocidal, Antiplasmodial)

Research into the direct antiprotozoal effects of this compound is not available. However, the 3,4,5-trimethoxyphenyl group is a key pharmacophore in many molecules investigated for such activities. For instance, derivatives like 3-(3,4,5-trimethoxyphenyl) propanoic acid have been evaluated for leishmanicidal activity, and more complex molecules incorporating this moiety have been studied for antiplasmodial and trypanocidal potential. Nevertheless, efficacy data from studies where this compound was the primary agent tested are absent from the literature.

Antioxidant and Anti-inflammatory Properties

Direct, comprehensive studies quantifying the antioxidant and anti-inflammatory properties of this compound are limited. The phenolic nature of related compounds often confers antioxidant activity through free radical scavenging, and many natural and synthetic molecules with the trimethoxybenzyl group have demonstrated anti-inflammatory effects, often through mechanisms like cyclooxygenase (COX) enzyme inhibition. However, specific in vitro assays (e.g., DPPH, ABTS) or in vivo models of inflammation to determine the potency of this compound have not been specifically reported.

Enzyme Inhibition and Receptor Binding Studies

There is a notable absence of published research detailing the specific enzyme inhibition or receptor binding profile of this compound. The compound has been identified as a synthetic intermediate in the multi-step synthesis of colchicine, a well-known tubulin-binding agent used for gout and cancer therapy. lookchem.com This association suggests that the core structure is relevant to biologically active molecules, but it does not confirm that this compound itself is an active inhibitor of tubulin polymerization or other enzymes. Dedicated studies are required to elucidate any direct interactions with specific enzymes or receptors.

Other Modulatory Activities in Biological Systems

Beyond the categories mentioned above, there is no significant body of evidence describing other specific modulatory activities of this compound in biological systems. Its primary role in the scientific literature to date has been as a chemical building block or a reference compound in synthetic chemistry.

Structure Activity Relationship Sar Studies

Impact of the Trimethoxy Substitution Pattern on Biological Efficacy

The presence and positioning of methoxy (B1213986) groups on the phenyl ring of phenylpropanoids are critical determinants of their biological activity. In the case of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, the 3,4,5-trimethoxy substitution pattern is a key pharmacophoric feature shared with several biologically active natural products, including the potent anticancer agent podophyllotoxin (B1678966). nih.gov

Research on various classes of compounds bearing the 3,4,5-trimethoxyphenyl moiety has consistently highlighted its importance for cytotoxic and other biological activities. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, those possessing a 3,4,5-trimethoxyphenyl group at position 5 exhibited significant cytotoxic activity against breast cancer cell lines. researchgate.net Similarly, novel pyrrolidone derivatives incorporating this scaffold have demonstrated promising anticancer activity. nih.gov

The electronic and steric properties conferred by the three methoxy groups are thought to be crucial for molecular recognition and interaction with biological targets. The electron-donating nature of the methoxy groups can influence the electron density of the aromatic ring, which may be important for interactions such as pi-stacking with aromatic residues in protein binding sites. Furthermore, the specific 3,4,5-arrangement appears to be optimal for fitting into certain receptor pockets, thereby enhancing biological efficacy. Studies on chalcone (B49325) derivatives have shown that the 3,4,5-trimethoxy substitution on one of the aromatic rings is favorable for potent antitumor activity. rsc.org

Role of the Propan-1-ol Side Chain in Molecular Recognition and Activity

The hydrogen-bonding capacity of the hydroxyl group is often essential for anchoring a ligand to its receptor, thereby contributing significantly to the binding affinity. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. stereoelectronics.org The importance of this hydroxyl group is often demonstrated through derivatization studies where its modification or removal leads to a significant alteration in biological activity.

For instance, in the anesthetic agent propofol, the hydroxyl group is indispensable for its interaction with the GABA-A receptor. nih.gov While the specific interactions of the propan-1-ol side chain of this compound with its biological targets are not fully elucidated, its potential to engage in hydrogen bonding and hydrophobic interactions is a critical aspect of its molecular recognition profile. The length and flexibility of the propan-1-ol chain also contribute to the molecule's ability to span a specific distance within a binding pocket and position the trimethoxyphenyl ring for optimal interaction.

Effects of Functional Group Modifications and Derivatization on Pharmacological Profiles

Modification of the functional groups of this compound and its analogs has been a key strategy in the exploration of their pharmacological potential. These modifications can influence various properties, including potency, selectivity, and pharmacokinetic parameters.

Derivatization of the hydroxyl group of the propan-1-ol side chain is a common approach. Esterification or etherification of this group can alter the molecule's polarity and its ability to form hydrogen bonds, which can have a profound impact on its biological activity. stereoelectronics.org For example, in a series of 3′,4′,5′-trimethoxyflavonols, substitution on the 3-hydroxyl group led to derivatives with enhanced anti-proliferative potency against prostate cancer cells. nih.gov

Modifications to the propan-1-ol backbone, such as the introduction of double bonds or additional functional groups, can also significantly alter the pharmacological profile. The conversion of the propan-1-ol side chain into an α,β-unsaturated ketone, as seen in chalcones, often leads to compounds with potent anticancer and anti-inflammatory activities. rsc.orgnih.gov The electrophilic nature of the enone system in chalcones allows for covalent interactions with nucleophilic residues in target proteins, which can result in irreversible inhibition.

Furthermore, the synthesis of hybrid molecules that combine the 3,4,5-trimethoxyphenyl motif with other pharmacologically active scaffolds, such as benzimidazolium salts or pyrrolidones, has yielded compounds with significant anticancer activity. nih.govnih.gov These studies underscore the versatility of the this compound backbone as a template for the development of new therapeutic agents.

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers and diastereomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.

While specific studies on the stereoisomers of this compound are not extensively documented, the principles of stereoselectivity observed in related natural products provide valuable insights. Many biologically active phenylpropanoids and neolignans are chiral and often exist in nature as a single enantiomer. researchgate.net The separation and biological evaluation of enantiomers of chiral drugs are crucial, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. vt.edu For instance, the S(-)-enantiomer of propranolol (B1214883) has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer. nih.gov

The synthesis of phenylpropanoids and their derivatives often results in racemic mixtures. Chiral separation techniques, such as chromatography on chiral stationary phases, are employed to isolate the individual enantiomers for biological testing. nih.gov The differential activity of these stereoisomers underscores the importance of a specific three-dimensional structure for interaction with biological targets. It is highly probable that if a chiral center were introduced into the propan-1-ol side chain of this compound, the resulting enantiomers would display different biological potencies and selectivities.

Comparative Analysis of this compound with Related Natural and Synthetic Analogs

This compound belongs to the broad class of phenylpropanoids, which are natural products characterized by a C6-C3 skeleton. rsc.org This class of compounds exhibits a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. researchgate.net The specific biological profile of a phenylpropanoid is determined by the substitution pattern on the phenyl ring and the nature of the three-carbon side chain.

Neolignans are dimers of phenylpropanoid units and represent a structurally diverse group of natural products with significant pharmacological activities. nih.gov A comparative analysis of this compound with various phenylpropanoids and neolignans reveals common structural motifs that are important for bioactivity. The 3,4,5-trimethoxyphenyl group, for instance, is found in several bioactive neolignans. A study on phenylpropanoids and neolignans from Smilax trinervula identified compounds with this moiety that exhibited cytotoxic activity. nih.gov

The propan-1-ol side chain of this compound is a relatively simple C3 unit compared to the more complex and often cyclic side chains found in many neolignans. This structural simplicity may influence its pharmacokinetic properties and target interactions. Derivatization of this side chain to mimic the more complex structures of bioactive neolignans is a potential strategy for developing new therapeutic agents.

Chalcones are another important class of natural and synthetic compounds that share structural similarities with this compound. They possess a 1,3-diaryl-2-propen-1-one scaffold, which can be viewed as a derivative of a phenylpropanoid where the side chain is part of an α,β-unsaturated ketone system.

Numerous studies have demonstrated that chalcones bearing a 3,4,5-trimethoxyphenyl ring exhibit potent biological activities, particularly anticancer effects. rsc.orgnih.gov The presence of the enone functionality in chalcones is a key determinant of their bioactivity, often acting as a Michael acceptor for nucleophilic residues in target proteins.

A comparative analysis suggests that while this compound and related chalcones share the important 3,4,5-trimethoxyphenyl moiety, the nature of the C3 side chain dramatically influences their mechanism of action and biological profile. The saturated propan-1-ol side chain in the former primarily engages in non-covalent interactions, whereas the unsaturated enone system in the latter can participate in covalent bond formation. The replacement of the 3,4,5-trimethoxycinnamoyl group with a 3,4,5-trimethoxyphenyl group in some hybrid compounds was associated with a reduction in antiproliferative activity, highlighting the importance of the α,β-unsaturated ketone moiety. mdpi.com

Pyrrolizine and Pyrrolidone Derivatives

The investigation into pyrrolizine and pyrrolidone derivatives bearing the 3,4,5-trimethoxyphenyl (TMP) group has revealed key structural features that dictate their cytotoxic activity. SAR studies have primarily focused on modifications of the linker between the TMP moiety and the pyrrolizine nucleus, as well as the nature of substituents on an appended phenyl ring. semanticscholar.orgnih.gov

Two series of pyrrolizine derivatives, Schiff bases and their corresponding benzamide (B126) analogs, were synthesized and evaluated for their cytotoxic effects. semanticscholar.orgbohrium.com The benzamide derivatives consistently demonstrated higher cytotoxicity. semanticscholar.orgbohrium.com This suggests that the amide linkage is beneficial for the anticancer activity of this class of compounds.

Further SAR exploration involved varying the substituents on the N-phenyl ring of the carboxamide moiety. The results indicated that the nature and position of the substituent significantly influence the cytotoxic potency. For instance, compounds with a 4-methylphenyl, 4-methoxyphenyl, or 4-chlorophenyl group displayed notable activity against various cancer cell lines. semanticscholar.orgtandfonline.comresearchgate.net

| Compound | Linker | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A2780 | IC50 (µM) vs. HCT116 |

| 15a | Imine (Schiff Base) | H | >50 | >50 | >50 |

| 16a | Amide (Benzamide) | H | 2.16 | 2.45 | 3.55 |

| 16b | Amide (Benzamide) | 4-CH3 | 0.10 | 0.15 | 0.22 |

| 16c | Amide (Benzamide) | 4-OCH3 | 1.15 | 1.30 | 1.95 |

| 16d | Amide (Benzamide) | 4-Cl | 0.12 | 0.18 | 0.25 |

| 16e | Amide (Benzamide) | 4-F | 2.50 | 2.80 | 4.10 |

Data sourced from multiple studies. semanticscholar.orgnih.govtandfonline.com

In the realm of pyrrolidone derivatives, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized. mdpi.comlsmu.ltktu.edu The study demonstrated that the incorporation of certain five-membered heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the 3-position of the pyrrolidone core significantly enhanced the anticancer activity against human A549 lung epithelial cells. mdpi.comlsmu.lt This enhancement is attributed to the specific electronic and steric properties of these appended rings.

Triazole and Thiazole (B1198619) Derivatives

The 3,4,5-trimethoxyphenyl moiety has also been incorporated into triazole and thiazole scaffolds to explore their potential as anticancer agents. These studies have provided valuable insights into the SAR of these heterocyclic systems.

A series of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles were synthesized and evaluated for their cytotoxicity. nih.gov The nature of the substituent at the 4-position of the triazole ring was found to be critical for activity. For instance, compounds bearing a substituted phenylamino (B1219803) group at this position exhibited significant cytotoxic effects. Furthermore, the fusion of the triazole ring with a thiadiazole moiety led to compounds with a broad spectrum of antitumor activity against various cancer cell lines, including HepG2, MCF-7, and MKN45. nih.gov

In another study, novel triazole–isoindoline (B1297411) hybrids bearing the 3,4,5-trimethoxyphenyl group were synthesized. The antiproliferative activity of these compounds was found to be dependent on the substitution pattern on the isoindoline part of the molecule. researchgate.net

Thiazole derivatives incorporating the TMP moiety have also shown promise as antiproliferative agents. A series of new 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives were designed and synthesized. mdpi.comnih.gov The SAR studies revealed that the nature of the substituent at the 6-position of the pyrimidine (B1678525) ring plays a crucial role in their biological activity. mdpi.comnih.govresearchgate.net Compounds bearing substituted piperazine (B1678402) moieties at this position displayed the most potent antiproliferative effects. mdpi.comnih.govresearchgate.net For example, a compound with a 4-benzoylpiperazin-1-yl substituent showed promising cytostatic activity against multiple cell lines in the NCI-60 screen. nih.govresearchgate.net

Additionally, a series of thiazole-2(3H)-thiones with a 4-(3,4,5-trimethoxyphenyl) substituent were synthesized as analogs of combretastatin (B1194345) A-4. nih.gov The cytotoxic evaluation of these compounds against A549, MCF-7, and SKOV3 cancer cell lines indicated that the substitution on the benzyl (B1604629) group at the 3-position of the thiazole-2(3H)-thione ring significantly influenced their potency. nih.gov In particular, derivatives with chlorobenzyl substituents showed the most potent inhibitory effects on MCF-7 cells. nih.gov

| Compound Series | Heterocyclic Core | Key Substituent for High Activity | Target Cancer Cell Lines |

| Triazole Derivatives | 1,2,4-Triazole | 4-Substituted phenylamino | HepG2, MCF-7, MKN45 |

| Triazole-Thiadiazole Fused | semanticscholar.orgnih.govbohrium.comtriazolo[3,4-b] semanticscholar.orgbohrium.commdpi.comthiadiazole | Varies | HepG2, MCF-7, MKN45 |

| Thiazole-Pyrimidine Derivatives | Thiazole-Pyrimidine | 6-(4-Substituted piperazin-1-yl) | Various (NCI-60 panel) |

| Thiazole-2(3H)-thione Derivatives | Thiazole-2(3H)-thione | 3-(Chlorobenzyl) | A549, MCF-7, SKOV3 |

This table summarizes general SAR findings from multiple sources. nih.govmdpi.comnih.govresearchgate.netnih.gov

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

While direct studies identifying the specific molecular targets of 3-(3,4,5-Trimethoxyphenyl)propan-1-ol are limited, research on structurally similar compounds provides valuable insights into its potential binding interactions. The trimethoxyphenyl moiety is a common feature in various biologically active molecules, suggesting that it may interact with a range of protein targets.

One potential molecular target for compounds with a trimethoxyphenyl structure is microtubules . A study on a novel synthesized 1,3-diarylpropane compound, 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane (DP), demonstrated a significant growth inhibitory effect on human hepatoma HepG2 cells. nih.gov This effect was associated with microtubule depolymerization, leading to G2/M phase arrest and apoptosis. nih.gov This suggests that this compound may also interact with tubulin, disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division.

Furthermore, the interaction of trimethoxy-containing compounds with serum albumins has been investigated. For instance, trimethoxy flavone (B191248) has been shown to bind to Human Serum Albumin (HSA), the most abundant protein in blood plasma. plos.org The binding of this compound to HSA was found to occur within a hydrophobic pocket in the IIIA domain, involving both hydrogen bonds and hydrophobic interactions. plos.org This interaction led to conformational changes in the HSA protein, with a decrease in α-helix content and an increase in β-sheets and random coils. plos.org Although not a direct therapeutic target, the binding of this compound to plasma proteins like HSA could significantly influence its bioavailability and distribution.

The potential for this compound to engage in various non-covalent interactions is underscored by the properties of its functional groups. The amino group in similar structures can facilitate hydrogen bonding, while the phenyl ring can participate in hydrophobic interactions, both of which are crucial for specific binding to biological targets.

Table 1: Potential Molecular Targets and Binding Interactions of Trimethoxyphenyl-Containing Compounds

| Compound Class | Potential Molecular Target | Type of Interaction | Observed Effect | Reference |

| 1,3-Diarylpropanes | Microtubules (Tubulin) | Not specified | Depolymerization | nih.gov |

| Flavones | Human Serum Albumin (HSA) | Hydrogen bonding, Hydrophobic interactions | Conformational changes | plos.org |

Analysis of Intracellular Signaling Cascades and Pathway Modulation

The biological effects of phenolic compounds, including those with a trimethoxyphenyl group, are often mediated through the modulation of various intracellular signaling cascades. nih.gov While specific studies on this compound are not extensively available, the activities of related compounds suggest several pathways that could be affected.

A key pathway often implicated is the apoptosis signaling cascade . The compound DP, which shares the trimethoxyphenyl group, was found to induce apoptosis in HepG2 cells. nih.gov This process was shown to be caspase-dependent and involved the upregulation of death receptor 4 (DR4) and death receptor 5 (DR5), as well as the pro-apoptotic protein Bax. nih.gov Concurrently, a decrease in the anti-apoptotic protein Bcl-2 was observed, leading to a reduced mitochondrial membrane potential and the release of cytochrome c. nih.gov These findings point towards the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Furthermore, compounds with a trimethoxyphenyl moiety have been shown to influence key inflammatory and cell survival pathways. A synthesized ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid demonstrated anti-proliferative and pro-apoptotic activities in HepG2 and MCF7 cell lines through the up-regulation of p53 . waocp.org The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The same study also reported a significant decrease in the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. waocp.org

Phenolic compounds, in general, are known to modulate a broad range of inflammation-associated signaling pathways, including:

Nuclear Factor-κB (NF-κB): A key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli.

Phosphatidylinositol 3-Kinase (PI3K)/Akt: A pathway that plays a central role in cell growth, proliferation, and survival. nih.gov

Table 2: Potential Intracellular Signaling Pathways Modulated by Trimethoxyphenyl-Containing Compounds

| Compound/Class | Modulated Pathway/Molecule | Effect | Cell Line | Reference |

| 1,3-Diarylpropanes (DP) | Apoptosis (Extrinsic & Intrinsic) | Upregulation of DR4, DR5, Bax; Downregulation of Bcl-2 | HepG2 | nih.gov |

| Ciprofloxacin Chalcone Hybrid | p53 | Upregulation | HepG2, MCF7 | waocp.org |

| Ciprofloxacin Chalcone Hybrid | COX-2 | Downregulation | HepG2, MCF7 | waocp.org |

| Phenolic Compounds | NF-κB, MAPKs, PI3K/Akt | General Modulation | Various | nih.gov |

Advanced Cellular Imaging and Cytometric Analysis of Compound Effects

Advanced cellular imaging and flow cytometry are powerful tools for visualizing and quantifying the effects of chemical compounds on cells. While specific imaging studies on this compound are not available in the reviewed literature, the application of these techniques to structurally related compounds highlights their utility in mechanistic investigations.

Flow cytometry has been instrumental in analyzing the effects of trimethoxyphenyl-containing compounds on the cell cycle . For instance, in the study of the 1,3-diarylpropane compound DP, flow cytometry was used to demonstrate that it induced G2/M phase arrest in HepG2 cells. nih.gov This technique allows for the quantitative analysis of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Another important application of flow cytometry is the detection and quantification of apoptosis . The same study on DP likely utilized flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining to quantify the percentage of apoptotic cells. This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

While not directly documented for this compound, advanced cellular imaging techniques such as immunofluorescence microscopy could be employed to visualize its effects on subcellular structures. For example, if the compound targets microtubules as suggested by studies on related molecules, immunofluorescence staining for α-tubulin could reveal disruptions in the microtubular network, such as depolymerization or bundling.

Transcriptomic and Proteomic Profiling in Response to Compound Exposure

Transcriptomic and proteomic analyses provide a global view of the changes in gene and protein expression within a cell upon exposure to a compound, offering deep insights into its mechanism of action. Although no specific transcriptomic or proteomic data for this compound was found, a study on a related chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (DPP23), offers a glimpse into the potential genetic and protein-level alterations.

A transcriptomic analysis of MIA PaCa-2 pancreatic cancer cells treated with DPP23 revealed that the compound modulated the expression of multiple genes. nih.gov Notably, genes involved in glutathione (B108866) metabolism were significantly affected. nih.gov This suggests that one of the mechanisms of action could be the induction of oxidative stress through the depletion of glutathione (GSH), a key cellular antioxidant. Among the modulated genes, CHAC1 was the most highly upregulated, which is known to be involved in the cellular response to unfolded proteins and oxidative stress. nih.gov

This type of analysis allows for the identification of key pathways and biological processes affected by a compound. In the case of DPP23, the gene ontology analysis pointed towards an increase in reactive oxygen species (ROS), the unfolded protein response, and cell death. nih.gov

Proteomic profiling , which analyzes the entire set of proteins in a cell, could further complement these findings. For example, techniques like mass spectrometry-based proteomics could identify changes in the levels of proteins involved in the signaling pathways mentioned in section 5.2, such as p53, caspases, and members of the Bcl-2 family.

Table 3: Potential Transcriptomic Effects Based on a Related Compound (DPP23)

| Biological Process | Key Modulated Genes/Pathways | Observed Effect | Cell Line | Reference |

| Glutathione Metabolism | CHAC1, GCLC, G6PD, etc. | Upregulation of CHAC1 | MIA PaCa-2 | nih.gov |

| Oxidative Stress | Genes related to ROS increase | Upregulation | MIA PaCa-2 | nih.gov |

| Apoptosis | Genes related to cell death | Upregulation | MIA PaCa-2 | nih.gov |

Preclinical Metabolic and Pharmacokinetic Research

In Vitro Metabolic Fate and Metabolite Identification

No published studies were identified that detail the in vitro metabolic fate of 3-(3,4,5-trimethoxyphenyl)propan-1-ol in systems such as liver microsomes or hepatocytes. Consequently, there is no information on the identification of its potential metabolites. Standard metabolic pathways for similar phenolic compounds often involve oxidation, demethylation, or conjugation, but the specific biotransformation products for this compound have not been documented.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

There is no available research identifying the specific enzymatic systems, such as Cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound. While CYP enzymes are the primary system for Phase I metabolism of many xenobiotics, the particular isoforms (e.g., CYP3A4, CYP2D6) that may interact with this compound have not been investigated in published literature.

Permeability Studies Across Biological Barriers using In Vitro Cell Models (e.g., Caco-2, MDCK)

No data from in vitro cell model studies, such as those using Caco-2 or MDCK cell lines, are available for this compound. These assays are crucial for predicting intestinal absorption and blood-brain barrier penetration of compounds. The absence of such studies means the permeability characteristics of this compound remain unknown.

Influence of Structural Modifications on Metabolic Stability

A review of the scientific literature revealed no studies that have explored how structural modifications to this compound affect its metabolic stability. Research in this area would typically involve creating analogues of the parent compound and comparing their degradation rates in metabolic systems to establish structure-stability relationships. This information is not available for this specific compound.

Computational and in Silico Approaches in Chemical Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

As of this review, specific molecular docking studies focusing on 3-(3,4,5-Trimethoxyphenyl)propan-1-ol have not been extensively published in peer-reviewed literature. However, the theoretical application of this method would involve screening the compound against various known biological targets. For instance, given the structural similarities of the trimethoxyphenyl moiety to compounds with known biological activities, potential targets could include enzymes like tubulin or cytochrome P450. nih.gov The simulation process would involve:

Obtaining or generating a three-dimensional structure of this compound.

Identifying a specific binding site on a target protein.

Computationally placing the ligand into this binding site in multiple possible conformations.

Calculating the binding energy for each pose to identify the most stable and likely interaction.

The results would predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a hypothesis for its mechanism of action.

Molecular Dynamics Simulations to Understand Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. This method provides a deeper understanding of the stability and dynamics of the ligand-receptor complex.

The stability of the ligand's binding pose within the receptor's active site.

The flexibility of both the ligand and the protein upon binding.

The energetic contributions of various interactions over time.

The role of surrounding water molecules in the binding event.

Such simulations are crucial for validating the static picture provided by molecular docking and ensuring the predicted interaction is stable in a dynamic environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can determine various molecular attributes, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

While specific quantum chemical analyses for this compound are not detailed in current literature, such calculations would provide fundamental insights. Key parameters that would be calculated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help determine the molecule's electronic excitability and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with biological receptors or other reactants.

Atomic Charges: Calculation of the partial charges on each atom helps in understanding intermolecular interactions, such as hydrogen bonding.

For this compound, these calculations would precisely map the reactive sites, particularly around the hydroxyl group and the electron-rich trimethoxy-substituted benzene (B151609) ring.

In Silico Prediction of Biological Activity and ADME Properties

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a drug. These predictions help to identify molecules with favorable pharmacokinetic profiles early in the discovery process.

For this compound, several key physicochemical and ADME properties can be calculated using established computational models. These properties are often evaluated against criteria for "drug-likeness," such as Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a logP > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

The predicted properties for this compound indicate that it generally conforms to the principles of drug-likeness, suggesting a higher probability of good oral bioavailability.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O₄ | The elemental composition of the molecule. |

| Molecular Weight | 226.27 g/mol | Mass of one mole of the substance. |

| XLogP3 | 1.4 | A measure of lipophilicity (water-octanol partition coefficient). |

| Hydrogen Bond Donors | 1 | The number of O-H or N-H bonds. |

| Hydrogen Bond Acceptors | 4 | The number of N or O atoms. |

| Rotatable Bonds | 6 | The number of bonds that can rotate freely. |

| Topological Polar Surface Area (TPSA) | 47.9 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. |

Data sourced from PubChem computational models.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the different spatial arrangements (conformations) of a molecule that can be achieved by rotation about its single bonds. Mapping the potential energy of these conformations creates an energy landscape, which helps to identify the most stable, low-energy structures.

Detailed conformational analysis studies specifically for this compound are not widely published. Such an analysis would be particularly important for this molecule due to the flexibility of its propyl chain and the rotations of the methoxy (B1213986) groups on the phenyl ring. The key objectives of this analysis would be:

To determine the lowest-energy conformation(s) of the molecule in a vacuum and in solution.

To provide realistic 3D structures for use in more advanced computational studies like molecular docking and dynamics.

Understanding the preferred three-dimensional shape of this compound is essential, as the biological activity of a molecule is intrinsically linked to its ability to fit into the specific geometry of a receptor's binding site.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The future of synthesizing 3-(3,4,5-Trimethoxyphenyl)propan-1-ol and its derivatives will likely focus on improving efficiency, sustainability, and versatility. While classical methods such as the reduction of corresponding aldehydes or ketones serve as a baseline, researchers are exploring more advanced protocols. ontosight.ai Inspired by the synthesis of related compounds, future methodologies may include:

Greener Synthesis: Employing mechanochemical processes or using more sustainable catalysts and solvents to reduce the environmental impact, as has been successfully applied to the synthesis of related chalcones. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, scalability, and safety, particularly for multi-step syntheses.

Catalytic Innovations: Investigating novel organocatalysts or metal catalysts to achieve higher yields and stereoselectivity, which is crucial for developing specific biological activities. For instance, convenient and efficient procedures have been developed for preparing related 3,4,5-trimethoxybenzyl sulfides and ethers using various catalytic systems. researchgate.net

These advancements will be critical for generating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Deeper Elucidation of Complex Biological Mechanisms

Preliminary studies on compounds structurally related to this compound indicate a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai Future research must delve deeper into the specific mechanisms driving these effects. Key areas of focus will include:

Cell Cycle Analysis: Investigating the ability of the compound and its derivatives to induce cell cycle arrest at specific phases, such as the G2/M phase, a mechanism observed in novel pyrrolizine and chalcone (B49325) derivatives bearing the TMP moiety. nih.govnih.govmdpi.comnih.gov

Apoptosis Induction: Determining the precise apoptotic pathways activated by the compound. This involves studying the activation of key executioner enzymes like caspase-3 and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.netnih.gov

Mitochondrial Function: Assessing the impact on mitochondrial membrane potential and the induction of oxidative stress, which has been identified as a mechanism of action for related trypanocidal compounds. mdpi.com

Signal Transduction Pathways: Mapping the specific signaling cascades affected by the compound. Research on related molecules suggests that pathways involving key oncogenes like KRAS, MAP2K, and EGFR could be significantly modulated. nih.gov

Identification and Validation of Undiscovered Molecular Targets

A crucial future direction is the precise identification and validation of the molecular targets of this compound. The TMP moiety is a key pharmacophoric structure known to interact with various biological targets. nih.gov Building on this, research will likely focus on:

Tubulin Polymerization: The TMP group is a well-known feature of many tubulin polymerization inhibitors. nih.gov Future studies will need to confirm if this compound directly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly, a common mechanism for related anticancer agents. nih.govmdpi.comnih.gov

Kinase Inhibition: Computational predictions and experimental evidence from related scaffolds suggest that TMP-containing compounds may act as kinase inhibitors. nih.govnih.govnih.gov Future work should screen the compound against a panel of kinases, such as EGFR and CDK-2, to identify specific targets. nih.govnih.gov

Parasitic Enzymes: Inspired by the activity of related compounds against Trypanosoma cruzi and Leishmania, researchers could explore enzymes essential for parasite survival as potential targets. mdpi.comresearchgate.net Homology-based approaches could identify potential targets like CRK1, GSK3B, or ubiquitin-conjugating enzymes in various parasites. mdpi.com

Other Novel Targets: Unbiased screening approaches could reveal entirely new molecular targets, expanding the potential therapeutic applications of this chemical scaffold.

| Potential Molecular Target Class | Specific Examples | Associated Therapeutic Area |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Protein Kinases | EGFR, CDK-2, GSK3B | Cancer, Neurological Disorders, Parasitic Infections |

| Parasite-Specific Enzymes | CRK1, MPK13, AKR, UCE-1, UCE-2 | Chagas Disease, Leishmaniasis |

| Other Enzymes | Aromatase | Breast Cancer |

Application of Advanced Structure-Based Drug Design Principles

To optimize the therapeutic potential of the this compound scaffold, advanced computational and structure-based design principles will be indispensable. This involves:

Lead Optimization: Systematically modifying the core structure to improve efficacy and reduce off-target effects. This could involve altering the propanol (B110389) linker or modifying the substitution pattern on the phenyl ring. nih.gov

Molecular Docking: Using computational docking to predict the binding orientation and affinity of newly designed analogues within the active sites of identified targets like tubulin or various kinases. nih.govnih.govmdpi.com This helps prioritize which compounds to synthesize and test.

Hybrid Molecule Design: Creating hybrid compounds that merge the this compound scaffold with other known pharmacophores to achieve dual-targeting or synergistic effects. mdpi.com For example, combining it with a triazole moiety could confer aromatase inhibitory activity alongside tubulin-targeting effects. mdpi.comnih.gov

Integration of High-Throughput Screening and Omics Technologies in Preclinical Research

To accelerate the discovery process, future research will heavily rely on the integration of modern screening and analytical technologies.

High-Throughput Screening (HTS): Large libraries of derivatives based on the this compound scaffold can be rapidly evaluated for biological activity against various cell lines or molecular targets. rjraap.com Screening against panels like the NCI-60 human tumor cell line panel can quickly identify promising candidates and potential cancer types for further investigation. mdpi.comnih.gov

Omics Technologies: These technologies offer a holistic view of the compound's effect on biological systems. nih.gov

Transcriptomics (RNA-seq): Can reveal changes in gene expression in response to treatment, highlighting the pathways being modulated.

Proteomics: Can identify changes in protein levels and post-translational modifications, helping to pinpoint the compound's direct and indirect targets.

Metabolomics: Can analyze changes in cellular metabolism, providing insights into the functional consequences of the compound's activity.

The systematic integration of these multi-omics strategies is a powerful approach for discovering and validating the targets of novel compounds. nih.gov

Exploration of New Therapeutic Applications and Chemical Scaffolds

While initial research points towards anticancer and antimicrobial activities, the unique structure of this compound suggests that its therapeutic potential may be much broader. Future explorations should include:

New Disease Areas: Investigating its efficacy in other domains such as neurodegenerative diseases, inflammatory disorders, and a wider range of infectious diseases, including parasitic infections like Chagas disease and leishmaniasis. ontosight.aimdpi.comresearchgate.net

Novel Scaffolds: Using the this compound as a starting point for the development of entirely new chemical classes. Natural products are a rich source of novel chemical scaffolds, and exploring the chemical space around this core structure could lead to the discovery of compounds with unique properties and mechanisms of action. univr.it Examples from related research include the development of pyrrolizine, imidazo[1,2-a]quinoxaline, and thiazole-pyrimidine scaffolds incorporating the TMP moiety. nih.govnih.govnih.gov

This forward-looking approach, combining rational design with broad, unbiased screening, will be essential for uncovering new therapeutic roles for this promising chemical entity.

Q & A

Q. What are the established synthetic routes for 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves:

- Reduction of 3-(3,4,5-Trimethoxyphenyl)propanal : Catalytic hydrogenation (e.g., H₂/Pd-C) or NaBH₄ reduction. Yields range from 65–85%, with side products arising from over-reduction or incomplete protection of methoxy groups .

- Grignard Addition : Reaction of 3,4,5-trimethoxybenzaldehyde with allylmagnesium bromide, followed by hydroboration-oxidation. This method requires strict anhydrous conditions and yields ~70–78% .

Q. Key Challenges :

- Protection of Methoxy Groups : Acidic conditions during workup may demethylate trimethoxy groups. Use of boron tribromide (BBr₃) for deprotection requires controlled temperatures to avoid degradation.

- Purification : Silica gel chromatography is recommended due to polar byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Mass Spectrometry (MS) :

Validation Tip : Compare with NIST reference data for consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Discrepancies often stem from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis. Commercial samples (e.g., from Hairui Chemical) may contain stabilizers affecting bioassays .

- Assay Conditions :

- Use standardized cell lines (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate dose-response curves in triplicate to confirm IC₅₀ values.

- Structural Analog Interference : Compare activity with analogs like 3-(3,4-dimethoxyphenyl)propan-1-ol to isolate the role of the 5-methoxy group .

Case Study : A 2008 study found anti-inflammatory activity (IC₅₀ = 12 µM), while a 2020 report showed no effect. Re-analysis revealed the latter used impure compound batches .

Q. What experimental strategies can elucidate the metabolic stability of this compound in in vitro models?

Methodological Answer:

- Liver Microsome Assays :

- Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Calculate half-life (t₁/₂) using the formula: , where is the elimination rate constant.

- Metabolite Identification :

- Use high-resolution MS (HRMS) to detect phase I metabolites (e.g., hydroxylation at C-2 of the propanol chain) and phase II conjugates (e.g., glucuronidation).

- CYP Enzyme Inhibition :

- Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Key Finding : Preliminary data suggest CYP2D6-mediated oxidation as the primary metabolic route, with t₁/₂ = 28 min in HLM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.